molecular formula C10H16N2O3 B13558907 Methyl3-(prop-2-enamido)piperidine-1-carboxylate

Methyl3-(prop-2-enamido)piperidine-1-carboxylate

Cat. No.: B13558907
M. Wt: 212.25 g/mol
InChI Key: CJSOBKMRYRESBS-UHFFFAOYSA-N
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Description

Methyl 3-(prop-2-enamido)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(prop-2-enamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of piperidine with methyl chloroformate to form methyl piperidine-1-carboxylate. This intermediate can then be reacted with prop-2-enamide under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process would involve techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(prop-2-enamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-(prop-2-enamido)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(prop-2-enamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl piperidine-3-carboxylate: A simpler derivative without the enamido group.

    Prop-2-enamide derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

Methyl 3-(prop-2-enamido)piperidine-1-carboxylate is unique due to the combination of the piperidine ring and the enamido group, which can confer specific chemical and biological properties not found in simpler derivatives.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

methyl 3-(prop-2-enoylamino)piperidine-1-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-3-9(13)11-8-5-4-6-12(7-8)10(14)15-2/h3,8H,1,4-7H2,2H3,(H,11,13)

InChI Key

CJSOBKMRYRESBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC(C1)NC(=O)C=C

Origin of Product

United States

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